molecular formula C22H20N6O3S2 B13374469 ethyl 2-({4-[5-(benzylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({4-[5-(benzylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13374469
M. Wt: 480.6 g/mol
InChI Key: LFABCUCBDGZJMY-UHFFFAOYSA-N
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Description

Ethyl 2-({4-[5-(benzylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a benzoyl group, and a tetraazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({4-[5-(benzylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroacetate, anhydrous potassium carbonate, and dry acetone . The reaction conditions often involve refluxing the mixture for several hours to ensure complete formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({4-[5-(benzylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

Ethyl 2-({4-[5-(benzylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({4-[5-(benzylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and tetraazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({4-[5-(benzylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, benzoyl group, and tetraazole moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Biological Activity

Ethyl 2-({4-[5-(benzylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial, antiprotozoal, and other pharmacological effects, supported by relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole Ring: A key component believed to contribute to its biological activity.
  • Tetrazole Moiety: Known for its diverse pharmacological properties.
  • Benzylsulfanyl Group: Enhances lipophilicity and potentially improves bioactivity.

The molecular formula is C20H22N6O2SC_{20}H_{22}N_6O_2S, indicating a complex structure with multiple functional groups that may influence its interactions in biological systems.

Antimicrobial Activity

Research indicates that compounds with thiazole and tetrazole rings exhibit significant antimicrobial properties. For instance:

  • In vitro Studies: Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacterial strains. Studies reported minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus1.56 - 6.25
Escherichia coli3.12 - 12.5
Pseudomonas aeruginosa6.25 - 25

Antifungal Activity

The thiazole nucleus in the compound contributes to antifungal activity:

  • Activity Against Fungi: Compounds with thiazole structures have demonstrated antifungal effects against species such as Candida albicans. The presence of hydrophobic groups enhances this activity, with MIC values reported between 1.6 μg/mL and 25 μg/mL .

Antiprotozoal Activity

Research has also highlighted the potential of similar compounds in treating protozoal infections:

  • Trypanocidal Effects: Some derivatives exhibited growth inhibition against Trypanosoma cruzi, with IC50 values indicating significant potency compared to traditional treatments .

Cytotoxicity and Selectivity

While exploring the biological activity, it is crucial to assess cytotoxicity:

  • Selectivity Index (SI): Compounds should ideally show low toxicity towards human cells while maintaining high efficacy against pathogens. Studies suggest that derivatives of thiazoles can achieve favorable SI values, indicating their potential as selective therapeutic agents .

Study on Antimicrobial Efficacy

A study conducted by Lv et al. synthesized a series of thiazole derivatives and assessed their antimicrobial efficacy:

  • Findings: The most active derivative showed MIC values of 1.56 μg/mL against Bacillus subtilis. The study underscored the importance of structural modifications in enhancing biological activity .

Comparative Analysis of Thiazole Derivatives

A comparative analysis of various thiazole derivatives revealed that specific substitutions on the thiazole ring significantly impacted their antimicrobial potency:

  • Results: Compounds with long hydrophobic chains exhibited superior activity against both bacterial and fungal strains compared to those without such modifications .

Properties

Molecular Formula

C22H20N6O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 2-[[4-(5-benzylsulfanyltetrazol-1-yl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H20N6O3S2/c1-3-31-20(30)18-14(2)23-21(33-18)24-19(29)16-9-11-17(12-10-16)28-22(25-26-27-28)32-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,23,24,29)

InChI Key

LFABCUCBDGZJMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=NN=N3)SCC4=CC=CC=C4)C

Origin of Product

United States

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